molecular formula C14H21N5O2S B2702410 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1171462-14-8

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2702410
CAS No.: 1171462-14-8
M. Wt: 323.42
InChI Key: PKIABIQHDVGVKI-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring via a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The resulting benzimidazole is then functionalized to introduce the sulfonamide group and the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at various positions on the benzimidazole or piperazine rings.

Scientific Research Applications

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of the benzimidazole core with a piperazine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-17(2)22(20,21)19-9-7-18(8-10-19)11-14-15-12-5-3-4-6-13(12)16-14/h3-6H,7-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIABIQHDVGVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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